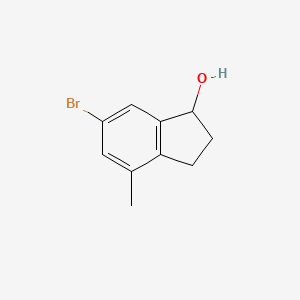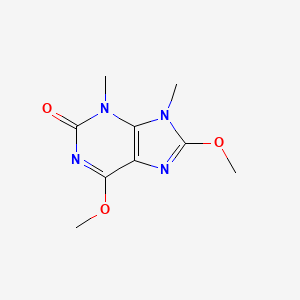![molecular formula C9H14N4OS B11882517 2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Amino-7-metil-6,7-dihidrotieno[3,2-d]pirimidin-4-il)amino)etanol es un compuesto heterocíclico que pertenece a la clase de las tienopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tieno[3,2-d]pirimidina fusionado con una parte de aminoetanol. Ha despertado interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos científicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-((2-amino-7-metil-6,7-dihidrotieno[3,2-d]pirimidin-4-il)amino)etanol generalmente implica la ciclización de derivados de 3-amino-tiofeno-2-carboxilato. Un método común incluye calentar tiofeno-2-carboxamidas en ácido fórmico para obtener tieno[3,2-d]pirimidin-4-onas . Alternativamente, la reacción de 3-amino-4-ciano-2-tiofeno-carboxamidas con 2,2,6-trimetil-4H-1,3-dioxin-4-ona en xileno produce β-cetoamidas, que luego se ciclan a tienopirimidina-2,4-dionas calentando con pirrolidina en tolueno usando cloruro de calcio como desecante .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. Las rutas sintéticas mencionadas anteriormente pueden ampliarse para aplicaciones industriales, siempre que las condiciones de reacción se optimicen para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((2-Amino-7-metil-6,7-dihidrotieno[3,2-d]pirimidin-4-il)amino)etanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir varios grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados dihidro y varias tienopirimidinas sustituidas.
Aplicaciones Científicas De Investigación
2-((2-Amino-7-metil-6,7-dihidrotieno[3,2-d]pirimidin-4-il)amino)etanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se está investigando su posible uso en el desarrollo de fármacos, particularmente como inhibidor de enzimas y receptores específicos.
Industria: La estructura única del compuesto lo hace útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-((2-Amino-7-metil-6,7-dihidrotieno[3,2-d]pirimidin-4-il)amino)etanol involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a varios efectos biológicos, como actividades antimicrobianas o anticancerígenas. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Tieno[3,2-d]pirimidin-4-onas: Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes.
Derivados de tieno[3,4-b]piridina: Estos compuestos tienen un patrón de fusión de anillos diferente pero exhiben actividades biológicas similares.
Unicidad
2-((2-Amino-7-metil-6,7-dihidrotieno[3,2-d]pirimidin-4-il)amino)etanol es único debido a su parte específica de aminoetanol, que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C9H14N4OS |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
2-[(2-amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C9H14N4OS/c1-5-4-15-7-6(5)12-9(10)13-8(7)11-2-3-14/h5,14H,2-4H2,1H3,(H3,10,11,12,13) |
Clave InChI |
IXKOZZUEACEBFB-UHFFFAOYSA-N |
SMILES canónico |
CC1CSC2=C1N=C(N=C2NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)











![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)
